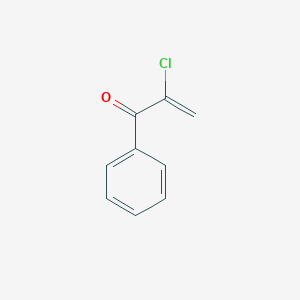

2-Chloro-1-phenylprop-2-EN-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alpha-Chloroacrylophenone, also known as 2-chloro-1-phenylethanone, is a chemical compound with the molecular formula C8H7ClO. It is a white to gray crystalline solid with a pungent and irritating odor. This compound is primarily known for its use as a riot control agent, commonly referred to as tear gas or mace .

Vorbereitungsmethoden

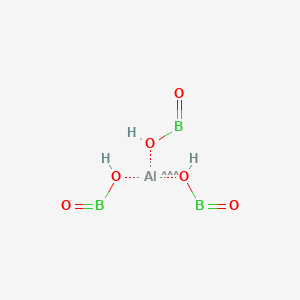

Alpha-Chloroacrylophenone can be synthesized through various methods. One common method involves the chlorination of acetophenone. This process can be carried out by passing chlorine gas into boiling acetophenone . Another method involves the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of an aluminum chloride catalyst . Industrial production methods often utilize microchannel chlorination reactions, which offer advantages such as high atom economy, fast reaction speed, environmental safety, and continuous production .

Analyse Chemischer Reaktionen

Alpha-Chloroacrylophenone undergoes several types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form various products depending on the oxidizing agents used.

Reduction Reactions: It can be reduced to form corresponding alcohols or other reduced products.

Common reagents used in these reactions include N-bromosuccinimide for bromination, pyridine hydrobromide perbromide for bromination, and various catalysts for oxidation and reduction reactions . Major products formed from these reactions include α-bromoacetophenone and other substituted acetophenones .

Wissenschaftliche Forschungsanwendungen

Alpha-Chloroacrylophenone has a wide range of scientific research applications:

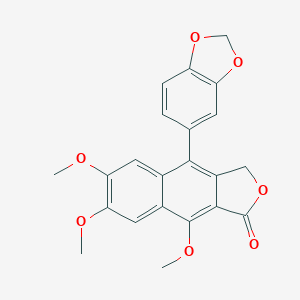

Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

Biology: It has been studied for its potential use in biological assays and as a reagent in biochemical research.

Medicine: It has been explored for its potential therapeutic applications, although its primary use remains in riot control.

Industry: It is used in the production of pharmaceuticals, pesticides, and other chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-phenylprop-2-EN-1-one involves its ability to act as a strong mucous membrane irritant. It activates the lacrimal glands, causing excessive tearing and pain in the eyes. This compound also irritates the respiratory tract, leading to coughing and difficulty breathing . The molecular targets and pathways involved include the activation of sensory neurons and the release of inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

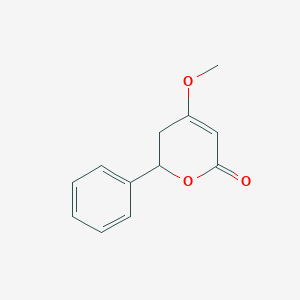

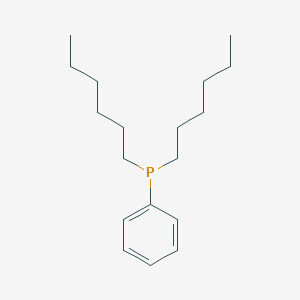

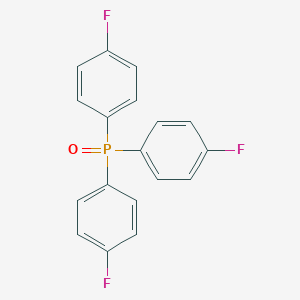

Alpha-Chloroacrylophenone can be compared with other similar compounds such as:

2-Chloroacetophenone:

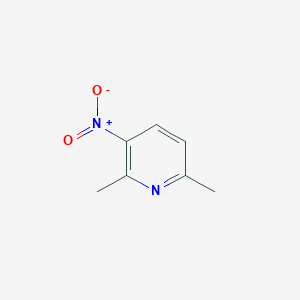

2-Chlorobenzylidene Malononitrile (CS gas): A more potent lacrimator with less systemic toxicity compared to 2-Chloro-1-phenylprop-2-EN-1-one.

Dibenz[b,f]-1,4-oxazepine (CR gas): The most potent lacrimator with the least systemic toxicity.

Alpha-Chloroacrylophenone is unique due to its specific chemical structure and its historical use as a riot control agent. It is thermally stable and can be distilled at ambient conditions, making it distinct from other tear agents .

Eigenschaften

CAS-Nummer |

19233-44-4 |

|---|---|

Molekularformel |

C9H7ClO |

Molekulargewicht |

166.6 g/mol |

IUPAC-Name |

2-chloro-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C9H7ClO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H2 |

InChI-Schlüssel |

OXAKTNJXLVDKME-UHFFFAOYSA-N |

SMILES |

C=C(C(=O)C1=CC=CC=C1)Cl |

Kanonische SMILES |

C=C(C(=O)C1=CC=CC=C1)Cl |

Synonyme |

2-Propen-1-one, 2-chloro-1-phenyl- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.